Methyl 3,5-dibromopicolinate
Description
Methyl 3,5-dibromopicolinate is a brominated picolinate ester derivative with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of ~294.93 g/mol. It features a pyridine ring substituted with bromine atoms at the 3- and 5-positions and a methyl ester group at the 2-position.
Properties
IUPAC Name |
methyl 3,5-dibromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYLJXUFYOEGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494109 | |
| Record name | Methyl 3,5-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61830-41-9 | |
| Record name | Methyl 3,5-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-dibromopicolinate can be synthesized through several methods. One common approach involves the bromination of methyl picolinate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atoms at positions 3 and 5 undergo nucleophilic substitution under controlled conditions. Common reagents and outcomes include:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Amine substitution | Aliphatic/aromatic amines, DMF, 80–100°C | 3,5-Diaminopicolinate derivatives | Bromine replacement proceeds selectively with primary amines, yielding >70% conversion. |
| Methoxylation | NaOMe, DMSO, 60°C | 3,5-Dimethoxypicolinate | Steric hindrance from the ester group slows substitution at position 5. |
Cross-Coupling Reactions
The bromine atoms participate in palladium-catalyzed cross-coupling reactions, expanding structural diversity:
Suzuki-Miyaura Coupling
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Conditions : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, dioxane/water (3:1), 90°C.
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Outcome : Substitution of bromine with aryl groups (e.g., phenyl, naphthyl).
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Data : Reaction efficiency depends on boronic acid electronic properties (electron-deficient aryl groups react faster).
Buchwald-Hartwig Amination
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Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.
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Outcome : Introduction of secondary/tertiary amines at brominated positions.
Ester Functionalization
The methyl ester group undergoes hydrolysis and reduction:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12h | 3,5-Dibromopicolinic acid | Acidic conditions yield the carboxylic acid; NaOH/EtOH provides salts. |
| Reduction | LiAlH₄, anhydrous ether, 0°C → RT | 3,5-Dibromopyridine-2-methanol | Complete reduction of the ester to alcohol occurs within 2h. |
Halogen Exchange Reactions
Bromine atoms can be replaced by other halogens or pseudohalogens:
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Fluorination : Using KF/CuI in DMF at 120°C replaces bromine with fluorine (yields ~50–60%).
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Cyanidation : CuCN in NMP at 150°C introduces cyano groups.
Ring Functionalization via Directed Metallation
The pyridine ring’s directing effects enable regioselective lithiation:
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Conditions : LDA, THF, −78°C, followed by electrophilic quenching (e.g., D₂O, I₂).
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Outcome : Deuterium or iodine incorporation at position 4 or 6, preserving bromine substituents.
Comparative Reactivity with Structural Analogs
Key differences between methyl 3,5-dibromopicolinate and related compounds:
Mechanistic Insights
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Electrophilic Character : Bromine’s electron-withdrawing effect activates the pyridine ring toward nucleophilic attack, particularly at positions 3 and 5.
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Steric Effects : The ester group at position 2 slightly hinders substitution at position 5, favoring reactivity at position 3 in some cases.
Scientific Research Applications
Methyl 3,5-dibromopicolinate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Research into its potential as a pharmacophore for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3,5-dibromopicolinate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and ester group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 3,5-dibromopicolinate belongs to a family of brominated picolinate esters. Key analogues include:
Methyl 3,6-Dibromopicolinate CAS: 495416-04-1 Molecular Formula: C₇H₅Br₂NO₂ Molecular Weight: 294.93 g/mol Purity: Up to 98% (commercially available) Key Differences: Bromine substituents at the 3- and 6-positions instead of 3- and 5-, leading to altered electronic and steric effects. This isomer is more commonly referenced in commercial catalogs .
Ethyl 3,5-Dibromopicolinate CAS: 1214375-81-1 Molecular Formula: C₈H₇Br₂NO₂ Molecular Weight: 308.96 g/mol Purity: 97% Key Differences: Ethyl ester group increases lipophilicity (higher XLogP3 vs. methyl ester) and may influence solubility in organic solvents. Labeled with GHS warnings for skin/eye irritation (H315, H319) .
Ethyl 3,6-Dibromopicolinate CAS: 1214375-85-5 Molecular Formula: C₈H₇Br₂NO₂ Molecular Weight: 308.96 g/mol Key Differences: Combines ethyl ester substitution with bromine at 3- and 6-positions. Limited commercial availability compared to methyl esters .
Comparative Data Table
Key Research Findings
Reactivity and Applications
- Bromine substituents at the 3- and 5-positions enhance electrophilic aromatic substitution (EAS) reactivity compared to 3,6-isomers due to reduced steric hindrance .
- Methyl esters (e.g., Methyl 3,6-dibromopicolinate) are preferred for high-precision synthesis (98% purity), while ethyl derivatives offer higher lipophilicity for specific solvent systems .
Safety and Handling
- Ethyl 3,5-dibromopicolinate carries explicit GHS warnings for skin/eye irritation, necessitating precautions (P264, P280) during handling . Methyl analogues lack detailed hazard data but likely require similar safeguards.
Availability
- This compound is listed as discontinued in CymitQuimica catalogs , whereas Methyl 3,6-dibromopicolinate remains available through select suppliers .
Biological Activity
Methyl 3,5-dibromopicolinate (MDBP) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of picolinic acid, characterized by the presence of bromine substituents at the 3 and 5 positions of the pyridine ring. Its molecular formula is and it has garnered attention for its potential applications in drug development and biological research.
MDBP exhibits a variety of chemical reactions due to its functional groups. The bromine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is crucial for its biological applications, as it can interact with enzymes and receptors within biological systems, modulating their activity through specific binding interactions.
Mechanism of Action:
- Enzyme Inhibition: MDBP may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes.
- Receptor Modulation: The compound can influence receptor activity, potentially altering signaling pathways associated with various biological processes.
Biological Activity
Research has indicated that MDBP possesses several biological activities, including:
- Antimicrobial Properties: Studies have shown that MDBP exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential: Preliminary research suggests that MDBP may have anticancer properties, although detailed studies are required to elucidate its mechanisms and efficacy against different cancer cell lines.
- Neuroprotective Effects: There is emerging evidence that MDBP could provide neuroprotective benefits, possibly through its interaction with neurotransmitter systems.
Case Studies
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Antimicrobial Activity Study:
- A study evaluated the antibacterial effects of MDBP against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting strong antibacterial properties.
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Anticancer Activity Assessment:
- In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). MDBP demonstrated cytotoxic effects with IC50 values indicating potential for further development as a chemotherapeutic agent.
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Neuroprotection Investigation:
- A neuroprotective study revealed that MDBP could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Data Table: Summary of Biological Activities
| Biological Activity | Findings | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Cytotoxic effects on HeLa and MCF-7 cells | |
| Neuroprotective | Reduced oxidative stress in neuronal cultures |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
